3-(Azidomethyl)-1,1-difluorocyclobutane

Description

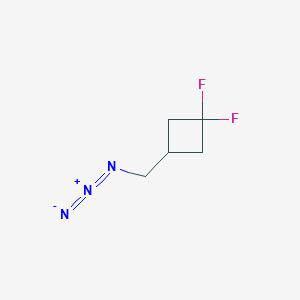

3-(Azidomethyl)-1,1-difluorocyclobutane is a fluorinated cyclobutane derivative featuring an azidomethyl (-CH₂N₃) substituent. Its molecular formula is C₅H₇F₂N₃, with a molecular weight of 155.12 g/mol (based on catalogue data) . The compound combines the steric strain of a cyclobutane ring with the electronic effects of two fluorine atoms and a reactive azide group. This unique structure makes it valuable in click chemistry applications, where azides participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages .

Properties

IUPAC Name |

3-(azidomethyl)-1,1-difluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c6-5(7)1-4(2-5)3-9-10-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOCPWXGFZECLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1,1-difluorocyclobutane typically involves the introduction of an azidomethyl group to a difluorocyclobutane precursor. One common method involves the reaction of 1,1-difluorocyclobutane with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the difluorocyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, efficient mixing, and temperature control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-1,1-difluorocyclobutane can undergo various types of chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution: Various substituted cyclobutanes depending on the nucleophile used.

Cycloaddition: 1,2,3-Triazoles.

Reduction: Aminomethyl-difluorocyclobutane.

Scientific Research Applications

3-(Azidomethyl)-1,1-difluorocyclobutane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.

Materials Science:

Bioconjugation: The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to various surfaces or other molecules.

Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications, including drug development and delivery systems.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-1,1-difluorocyclobutane in chemical reactions primarily involves the reactivity of the azide group. The azide group can participate in nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. In biological systems, the azide group can be used for bioorthogonal labeling, allowing for the specific tagging and tracking of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Data Table: Key Properties and Comparisons

Research Findings and Discussion

- Corrosion Inhibition Potential: While triazoles derived from benzyl azides exhibit corrosion inhibition , the cyclobutane analog’s performance remains unexplored in the literature, highlighting a research gap.

- Biomedical Applications : Azidomethyl BODIPY derivatives demonstrate the versatility of azides in imaging, whereas the cyclobutane analog’s compact structure may favor pharmacokinetic optimization in drug design .

Biological Activity

3-(Azidomethyl)-1,1-difluorocyclobutane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H6F2N3

- Molecular Weight : 151.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit key cellular processes:

- Cell Cycle Arrest : Evidence suggests that compounds with similar structures can cause cell cycle arrest in the G2/M phase, inhibiting mitosis.

- Tubulin Polymerization Inhibition : The compound may inhibit tubulin polymerization, akin to colchicine's mechanism, disrupting microtubule dynamics essential for cell division.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, analogs have demonstrated cytotoxic effects against breast and lung cancer cells.

- Antimicrobial Properties : The azido group can enhance the compound's reactivity towards microbial targets, potentially leading to antimicrobial applications .

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound and related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation. |

| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al. (2022) | Investigated the anti-inflammatory potential in a murine model, showing reduced cytokine levels after treatment with the compound. |

Biochemical Pathways

The interaction of this compound with cellular pathways is crucial for its biological effects:

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are likely involved in its apoptotic effects.

- Inflammatory Pathways : The compound may inhibit NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines.

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing 3-(Azidomethyl)-1,1-difluorocyclobutane?

The synthesis involves two main steps:

- Bromide Precursor Preparation : A brominated cyclobutane derivative is synthesized as the starting material.

- Azidation Reaction : The bromide reacts with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) under controlled conditions to yield the azide product . Optimization Tips :

-

Solvent Choice : Polar aprotic solvents like DMSO enhance reaction efficiency.

-

Temperature : Moderate heating (40–60°C) balances reaction rate and safety.

-

Purification : Column chromatography or distillation improves purity (reported purity: 93%) .

Key Properties Values Molecular Formula C₄H₅F₂N₃ Molecular Weight 133.10 g/mol CAS Number 2243345-23-3 Purity 93%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Identifies the electronic environment of fluorine atoms (δ ~ -100 to -150 ppm for CF₂ groups) .

- ¹H NMR : Resolves cyclobutane protons and azidomethyl group signals (δ ~ 3.5–4.5 ppm for CH₂N₃) .

- IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M-Na]⁺ peaks (m/z ~133.10) .

Advanced Research Questions

Q. How do the difluorine and azidomethyl substituents influence the ring strain and reactivity of the cyclobutane core?

- Ring Strain : The cyclobutane ring inherently has high angle strain (~25 kcal/mol). Fluorine substituents increase rigidity due to their electronegativity and steric effects, while the azidomethyl group introduces additional torsional strain .

- Reactivity : The electron-withdrawing CF₂ group polarizes adjacent bonds, potentially enhancing electrophilic reactivity. The azide group participates in click chemistry (e.g., CuAAC) for functionalization . Experimental Design :

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to functionalize this compound for peptide or polymer synthesis?

Methodology :

- Reaction Setup : Mix this compound with terminal alkynes in the presence of Cu(I) catalyst (e.g., CuBr/THPTA) in a 1:1 solvent mixture (e.g., DMSO:H₂O) at room temperature .

- Applications :

- Peptide Backbone Modification : Attach fluorinated cyclobutane motifs to enhance peptide stability or bioavailability.

- Polymer Crosslinking : Use triazole-linked networks for thermally stable materials.

Key Considerations : - Monitor reaction progress via TLC or IR to confirm azide consumption.

- Purify via HPLC to isolate functionalized products .

Q. What strategies enable the synthesis of fluorinated cycloalkane derivatives using this compound as a building block?

- Staudinger Reaction : Reduce the azide to an amine for further coupling (e.g., with carboxylic acids).

- Photolysis : Generate nitrene intermediates for C-H insertion reactions .

- Cross-Coupling : Employ palladium catalysis (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Example Pathway :

Reduce the azide to 3-(Aminomethyl)-1,1-difluorocyclobutane.

React with activated esters (e.g., NHS esters) to form amide-linked bioactive compounds .

Data Contradictions and Validation

- Thermal Stability : While azides are typically heat-sensitive, reports no decomposition under standard synthesis conditions (40–60°C). Validate via thermogravimetric analysis (TGA) to confirm safe handling protocols.

- Stereoelectronic Effects : Computational models () suggest significant substituent-induced strain, but experimental data on bond angles/distances are lacking. Use X-ray crystallography or neutron diffraction to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.